Methylamine-15N hydrochloride
Overview
Description
Methylamine-15N hydrochloride is a stable isotope-labeled compound with the molecular formula CH3NH2·HCl. It is a derivative of methylamine, where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is primarily used in scientific research for tracing and studying nitrogen-related biochemical processes due to its isotopic labeling.
Scientific Research Applications
Methylamine-15N hydrochloride is widely used in various scientific research fields:
Chemistry: It is used as a tracer in studying nitrogen-related chemical reactions and mechanisms.
Biology: It helps in understanding nitrogen metabolism and the role of nitrogen in biological systems.
Medicine: It is used in metabolic studies and drug development to trace nitrogen pathways.
Safety and Hazards
Mechanism of Action
Target of Action
Methylamine-15N hydrochloride primarily targets the Ammonia Channel in organisms like Escherichia coli (strain K12) . This channel plays a crucial role in the transport of ammonia across the cell membrane.
Mode of Action
It is known to interact with its target, the ammonia channel, potentially influencing the transport of ammonia across the cell membrane .
Biochemical Pathways
Methylamine is known to be involved in several biochemical pathways. It is endogenously formed and metabolized to formaldehyde, producing ammonia and hydrogen peroxide . This process can affect various downstream effects, including the regulation of pH and nitrogen metabolism.
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the Ammonia Channel and its role in the metabolism of methylamine. The production of formaldehyde, ammonia, and hydrogen peroxide during this process can have various effects on cellular functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at room temperature away from light and moisture to maintain its stability . Furthermore, its action can be affected by the pH of the environment and the presence of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of methylamine-15N hydrochloride typically involves the reaction of formaldehyde with ammonium chloride in the presence of a nitrogen-15 labeled ammonia source. The reaction proceeds as follows: [ \text{CH2O} + \text{NH4Cl} + \text{NH3-15N} \rightarrow \text{CH3NH2-15N·HCl} + \text{H2O} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large quantities of formaldehyde and ammonium chloride, followed by the introduction of nitrogen-15 labeled ammonia. The reaction mixture is heated and distilled to obtain the desired product. The crude product is then purified through recrystallization from absolute alcohol to remove impurities such as ammonium chloride and dimethylamine hydrochloride .
Chemical Reactions Analysis
Types of Reactions: Methylamine-15N hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Oxidation Reactions: It can be oxidized to form formaldehyde and subsequently formate.
Reduction Reactions: It can be reduced to form methane and ammonia.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) are employed.
Major Products Formed:
Substitution Reactions: Products include N-substituted methylamines.
Oxidation Reactions: Products include formaldehyde and formate.
Reduction Reactions: Products include methane and ammonia
Comparison with Similar Compounds
- Methylamine hydrochloride (CH3NH2·HCl)
- Dimethylamine hydrochloride (CH3NHCH3·HCl)
- Ethylamine hydrochloride (CH3CH2NH2·HCl)
Comparison: Methylamine-15N hydrochloride is unique due to its isotopic labeling with nitrogen-15, which makes it particularly valuable for tracing and studying nitrogen-related processes. In contrast, other similar compounds like methylamine hydrochloride and dimethylamine hydrochloride do not have isotopic labeling and are used for different purposes .
Properties
IUPAC Name |
methan(15N)amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i2+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMRYBIKMRVZLB-CGOMOMTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[15NH2].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583971 | |
Record name | Methan(~15~N)amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3852-22-0 | |
Record name | Methan(~15~N)amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylamine-15N hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.